Desfuroylceftiofur

Description

Properties

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITCOWCNESRWSM-RWFJUVPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904250 | |

| Record name | Desfuroylceftiofur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120882-22-6 | |

| Record name | Desfuroylceftiofur | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120882226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfuroylceftiofur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desfuroylceftiofur: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfuroylceftiofur is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic used exclusively in veterinary medicine.[1][2] Ceftiofur is rapidly metabolized to this compound in animals, and this metabolite is responsible for the therapeutic efficacy of the parent drug.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, antibacterial activity, and the mechanisms by which bacteria develop resistance. Detailed experimental protocols and quantitative data are presented to support researchers in the field of antimicrobial drug development and infectious disease.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[4][5] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, a complex polymer of sugars and amino acids. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[1]

This compound mimics the D-alanyl-D-alanine residue of the peptidoglycan precursor and acts as a suicide inhibitor of PBPs. It forms a stable, covalent acyl-enzyme complex with the PBP, rendering the enzyme inactive.[1] This inactivation prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall. In the hypotonic environment of the host, this structural failure results in cell lysis and bacterial death.

dot

References

- 1. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ceftiofur - Wikipedia [en.wikipedia.org]

- 3. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

Desfuroylceftiofur chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfuroylceftiofur is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic used exclusively in veterinary medicine. Following administration, ceftiofur is rapidly metabolized to this compound, which retains the essential β-lactam ring responsible for its antibacterial activity. This guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, metabolic pathways, and analytical methodologies related to this compound. Detailed experimental protocols for its generation and quantification, along with visualizations of its metabolic and potential signaling pathways, are presented to support further research and development in the field of veterinary antimicrobial therapy.

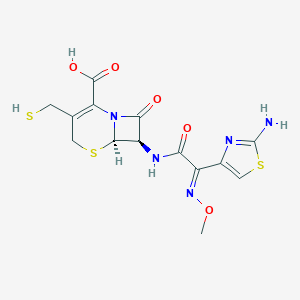

Chemical Structure and Identifiers

This compound is characterized by a β-lactam ring fused to a dihydrothiazine ring, a core structure of cephalosporins, with an aminothiazole side chain.

| Identifier | Value |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(mercaptomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2] |

| CAS Number | 120882-22-6[1][2] |

| Molecular Formula | C₁₄H₁₅N₅O₅S₃[1][2] |

| SMILES | CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O[2] |

| InChI | InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1[1][2] |

| InChIKey | OITCOWCNESRWSM-GHXIOONMSA-N[1][3] |

Physicochemical and Biological Properties

Physicochemical Properties

| Property | Value |

| Molecular Weight | 429.5 g/mol [1][2] |

| Appearance | Off-white to white solid |

| Melting Point | >200°C (decomposes)[4] |

| Solubility | Slightly soluble in DMSO and Methanol[1][5] |

| pKa | Data not readily available |

| λmax | 236 nm[1] |

Biological Properties

This compound is a potent antibiotic against a broad spectrum of Gram-positive and Gram-negative bacteria.[6] Its mechanism of action is consistent with that of other β-lactam antibiotics, involving the inhibition of bacterial cell wall synthesis.[7] Specifically, it covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7] This disruption of the cell wall integrity leads to cell lysis and bacterial death.

The antimicrobial activity of this compound is comparable to its parent compound, ceftiofur, against many veterinary pathogens. It is particularly active against isolates of Pasteurella spp., Haemophilus somnus, Salmonella spp., and Escherichia coli.[8]

Metabolism and Pharmacokinetics

Ceftiofur is rapidly metabolized in animals to this compound through the cleavage of the thioester bond by esterases found in tissues such as the liver and kidneys.[1][7] this compound is the primary active metabolite and is further metabolized to various disulfide conjugates, including this compound cysteine disulfide.[7]

Potential Signaling Pathway Involvement

While research directly on this compound's immunomodulatory effects is limited, studies on its parent compound, ceftiofur, suggest an inhibitory effect on pro-inflammatory cytokine secretion. This is thought to occur through the inhibition of the NF-κB and MAPK signaling pathways. As the active metabolite, this compound is likely the key mediator of these effects.

Experimental Protocols

Generation of this compound from Ceftiofur for Analytical Standards

This protocol describes the conversion of ceftiofur and its metabolites to this compound for quantification.

Materials:

-

Plasma sample containing ceftiofur

-

0.4% Dithioerythritol (DTE) in borate buffer

-

Water bath at 50°C

-

Centrifuge

Procedure:

-

To 100 µL of plasma, add 7 mL of 0.4% DTE in borate buffer.[9]

-

Incubate the mixture in a 50°C water bath for 15 minutes.[9]

-

Allow the sample to cool to room temperature.

-

Centrifuge the sample to pellet any precipitates. The supernatant contains this compound.

Derivatization of this compound to this compound Acetamide for HPLC Analysis

Due to the instability of this compound, it is often derivatized to the more stable this compound acetamide for accurate quantification by HPLC.[7]

Materials:

-

Supernatant containing this compound from the previous protocol

-

Iodoacetamide buffer

-

Solid Phase Extraction (SPE) C18 cartridge

-

Methanol

-

HPLC system with UV or MS/MS detection

Procedure:

-

To the supernatant containing this compound, add 1.5 mL of iodoacetamide buffer.[9]

-

Allow the reaction to proceed in the dark for 30 minutes.[9]

-

Load the reaction mixture onto a pre-conditioned C18 SPE cartridge.[9]

-

Wash the cartridge with an appropriate buffer (e.g., 0.1 M ammonium acetate).[9]

-

Elute the this compound acetamide with methanol.[9]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

Conclusion

This compound is a critical molecule in the efficacy of ceftiofur-based veterinary therapies. A thorough understanding of its chemical and biological properties is essential for the development of new antimicrobial agents and for ensuring the responsible use of existing drugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field. Future investigations could focus on the specific interactions of this compound with bacterial penicillin-binding proteins and further elucidate its immunomodulatory effects to optimize its therapeutic potential.

References

- 1. fao.org [fao.org]

- 2. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]

- 3. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]

- 7. Desfuroyl Ceftiofur S-Acetamide | 120882-25-9 | Benchchem [benchchem.com]

- 8. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. trace.tennessee.edu [trace.tennessee.edu]

In Vitro Activity of Desfuroylceftiofur Against Veterinary Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in various animal species.[1][2] Upon administration, ceftiofur is rapidly metabolized to its primary active metabolite, desfuroylceftiofur.[1][2][3][4] this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3][4] This technical guide provides an in-depth overview of the in vitro activity of this compound against key veterinary pathogens, presenting quantitative data, detailed experimental protocols, and a summary of its mechanism of action.

Mechanism of Action

Like other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[5] It achieves this by covalently binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5] The disruption of peptidoglycan, a critical component for the structural integrity of the bacterial cell wall, ultimately leads to cell lysis and bacterial death.[5]

Quantitative In Vitro Susceptibility Data

The in vitro potency of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of this compound against a range of significant veterinary pathogens.

Table 1: In Vitro Activity of this compound against Gram-Negative Veterinary Pathogens

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Actinobacillus pleuropneumoniae | 539 (in total for all species tested) | 0.0078 | 0.015 | Not Specified |

| Pasteurella spp. | 539 (in total for all species tested) | 0.0078 | 0.015 | Not Specified |

| Haemophilus somnus | 539 (in total for all species tested) | 0.0078 | 0.015 | Not Specified |

| Salmonella spp. | 539 (in total for all species tested) | 0.5 | 1.0 | Not Specified |

| Escherichia coli | 539 (in total for all species tested) | 0.5 | 1.0 | Not Specified |

Data sourced from a study evaluating 539 veterinary isolates.[6][7]

Table 2: In Vitro Activity of this compound against Gram-Positive Veterinary Pathogens

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococci | 539 (in total for all species tested) | 2.0 | 4.0 - 8.0 | Not Specified |

| Streptococcus suis | 539 (in total for all species tested) | 0.015 | 0.03 | Not Specified |

| Bovine and Equine Streptococci | 539 (in total for all species tested) | 0.015 | 0.03 | Not Specified |

Data sourced from a study evaluating 539 veterinary isolates.[6][7]

Experimental Protocols

The determination of in vitro susceptibility of veterinary pathogens to this compound generally follows standardized methods to ensure reproducibility and accuracy. The most common methodology is broth microdilution, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Broth Microdilution Method for MIC Determination

-

Isolate Preparation: Bacterial isolates from clinical cases are grown overnight on an appropriate agar medium, such as blood agar.[11]

-

Inoculum Standardization: A single colony is then used to prepare a bacterial suspension in a sterile liquid medium (e.g., phosphate-buffered saline). The suspension is adjusted to a 0.5 McFarland turbidity standard.[11] This standardized suspension is further diluted to achieve a target final inoculum concentration in the test wells.[11]

-

Antimicrobial Dilution Series: A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth within a 96-well microtiter plate.[11] The concentration range tested typically spans from 0.03 to 32 µg/mL.[11]

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[11] A control well containing only the broth and the bacterial suspension (with no antibiotic) is included to ensure bacterial viability.[11] The plates are then incubated at 37°C for 18-24 hours.[9][11]

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9][11]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for determining its in vitro activity.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for MIC determination.

Conclusion

This compound demonstrates significant in vitro activity against a wide array of clinically important veterinary pathogens. Its potent inhibition of bacterial cell wall synthesis makes it an effective therapeutic agent. The standardized methodologies for susceptibility testing, such as the broth microdilution method outlined by CLSI, are crucial for generating reliable and comparable data to guide clinical decision-making and monitor for the emergence of resistance. This technical guide provides a foundational understanding of the in vitro characteristics of this compound for researchers and professionals in the field of veterinary drug development.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Ceftiofur - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Desfuroyl Ceftiofur S-Acetamide | 120882-25-9 | Benchchem [benchchem.com]

- 6. In vitro activity of ceftiofur and its primary metabolite, this compound, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, pirlimycin, premafloxacin, and spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wvdl.wisc.edu [wvdl.wisc.edu]

- 10. uoguelph.ca [uoguelph.ca]

- 11. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]

The Biotransformation of Ceftiofur to Desfuroylceftiofur: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur, a third-generation cephalosporin antibiotic utilized exclusively in veterinary medicine, undergoes rapid and extensive biotransformation following administration. The primary metabolic pathway involves the cleavage of a thioester bond, resulting in the formation of its principal and microbiologically active metabolite, desfuroylceftiofur. This guide provides a comprehensive overview of this critical biotransformation process, detailing the metabolic pathways, enzymatic catalysis, and subsequent reactions. It includes a summary of quantitative data, detailed experimental protocols for analysis, and visualizations of the metabolic and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Ceftiofur is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains.[1][2] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[3][4] Upon parenteral administration, ceftiofur is quickly metabolized, with its thioester bond being cleaved to yield this compound (DFC) and furoic acid.[1][5][6] DFC retains the intact β-lactam ring, which is crucial for its antimicrobial activity, making it the primary contributor to the therapeutic effect of the parent drug.[7][8][9] Understanding the conversion of ceftiofur to DFC is paramount for pharmacokinetic and pharmacodynamic modeling, residue analysis, and the development of new drug formulations.

The Biotransformation Pathway

The metabolic conversion of ceftiofur to this compound is a rapid enzymatic process.

-

Initial Cleavage: The biotransformation is initiated by the hydrolytic cleavage of the thioester bond in the ceftiofur molecule.[5][10] This reaction is catalyzed by esterase enzymes.[11]

-

Formation of Primary Metabolites: This cleavage results in the formation of two primary metabolites: this compound (DFC) and furoic acid.[3][5]

-

Further Metabolism and Conjugation of DFC: Following its formation, DFC is highly reactive and can undergo several subsequent reactions:

-

Protein Binding: DFC rapidly and reversibly binds to macromolecules, particularly plasma proteins like albumin.[11][12][13]

-

Disulfide Conjugation: DFC can form disulfide conjugates with endogenous thiol-containing molecules such as cysteine and glutathione, leading to the formation of this compound cysteine disulfide (DCCD) and DFC-glutathione disulfide.[5][11] DCCD has been identified as a major unbound metabolite in tissues like the kidney.[3]

-

Dimerization: DFC can also form a dimer, 3,3'-desfuroylceftiofur disulfide (3,3'-DFD).[12][14]

-

The primary biotransformation pathway is illustrated in the diagram below.

Quantitative Data

The pharmacokinetics of ceftiofur and its metabolites have been studied in various animal species. The data presented below summarizes key pharmacokinetic parameters and the in vitro activity of ceftiofur and its metabolites.

Table 1: Pharmacokinetic Parameters of Ceftiofur and its Metabolites (Measured as this compound Acetamide)

| Species | Formulation | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | T½ (h) | Reference |

| Neonatal Foals | Ceftiofur Sodium | 5 mg/kg | IV | - | - | 86.4 ± 8.5 | 5.82 ± 1.00 | [15] |

| Neonatal Foals | Ceftiofur Sodium | 5 mg/kg | SC | 13 ± 1.9 | 0.75 ± 0.4 | 91 ± 22 | 5.55 ± 0.81 | [15] |

| Neonatal Foals | Ceftiofur Crystalline Free Acid | 6.6 mg/kg | SC | 2.52 ± 0.35 | 11.33 ± 1.63 | 139.53 ± 22.63 | 39.7 ± 14.7 | [15] |

| Horses | Ceftiofur Sodium | 2.2 mg/kg | IM | 5.29 | 1.2 | - | - | [16] |

| Horses | Ceftiofur Sodium | 2.2 mg/kg | SC | 3.65 | 2.0 | - | - | [16] |

| Horses | Ceftiofur Sodium | 2.2 mg/kg | IV | 13.90 | 0.05 | - | - | [16] |

| Weanling Foals | Ceftiofur Sodium | 2.2 mg/kg | IM | 6.15 ± 0.75 | - | 37.63 ± 4.01 | - | [17] |

| Weanling Foals | Ceftiofur Sodium (Nebulized) | 2.2 mg/kg | - | 0.15 ± 0.12 | - | 1.26 ± 0.96 | - | [17] |

| Cattle | Ceftiofur HCl | 1.1 mg/kg | IM | 1.91 ± 0.35 | 1.10 ± 0.42 | 12.31 ± 2.65 | 10.38 ± 2.87 | [7] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve; T½: Elimination half-life.

Table 2: In Vitro Antimicrobial Activity (MIC90 in µg/mL) of Ceftiofur and this compound

| Organism | Ceftiofur (MIC90) | This compound (MIC90) | Reference |

| Actinobacillus pleuropneumoniae | 0.0078 | 0.015 | [18][19] |

| Pasteurella multocida | ≤0.03 | ≤0.03 | [18] |

| Haemophilus somnus | ≤0.03 | ≤0.03 | [18] |

| Salmonella choleraesuis | 1.0 | 2.0 | [18] |

| Escherichia coli | 2.0 | 2.0 | [18] |

| Staphylococcus aureus | 1.0 | 8.0 | [12][18] |

| Staphylococcus hyicus | 1.0 | 4.0 | [12] |

| Streptococcus suis | 0.13 - 0.25 | 0.25 | [12][18] |

| Streptococcus uberis | 0.03 | 0.5 | [12] |

| Streptococcus dysgalactiae | <0.0039 | 0.03 | [12] |

| Streptococcus zooepidemicus | <0.0019 | 0.03 | [12] |

| Streptococcus equi | <0.0019 | 0.03 | [12] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The quantification of ceftiofur and its this compound-related metabolites in biological matrices typically requires a derivatization step to a stable common analyte, this compound acetamide (DCA), prior to chromatographic analysis.

Sample Preparation and Derivatization for HPLC Analysis

This protocol is a generalized procedure based on methodologies described in the literature.[5][6][7][20][21][22]

-

Sample Collection and Storage: Collect biological samples (e.g., plasma, serum, tissue homogenate) and store frozen at -20°C or below until analysis.

-

Thioester and Disulfide Bond Cleavage:

-

To a known volume of sample (e.g., 100-500 µL of plasma), add an internal standard if used (e.g., cefotaxime).[20]

-

Add a solution of a reducing agent, typically 0.4% dithioerythritol (DTE) in a borate buffer, to cleave the thioester bond of ceftiofur and the disulfide bonds of DFC conjugates, converting all related metabolites to DFC.[7][20]

-

Incubate the mixture in a water bath at 50°C for approximately 15 minutes.[7][20]

-

-

Derivatization to this compound Acetamide (DCA):

-

Extraction and Clean-up:

-

For plasma or serum, a protein precipitation step may be performed using an appropriate solvent (e.g., acetonitrile).[6]

-

For tissue samples or complex matrices, a solid-phase extraction (SPE) step is often employed for sample clean-up and concentration of the analyte. C18 cartridges are commonly used.[13][23]

-

Elute the DCA from the SPE cartridge with a suitable solvent (e.g., 50% acetonitrile in water).[24]

-

-

Final Sample Preparation:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase used for HPLC analysis.

-

Filter the final solution through a 0.2 µm membrane filter before injection into the HPLC system.[24]

-

HPLC-UV and LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for separation.[20]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic phase (e.g., 0.1% trifluoroacetic acid or formic acid in acetonitrile).[20][25]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[20]

-

-

Detection:

The general workflow for the analytical determination is depicted below.

Conclusion

The biotransformation of ceftiofur to its active metabolite, this compound, is a rapid and pivotal process that dictates the pharmacokinetic and pharmacodynamic properties of the drug. A thorough understanding of this metabolic pathway and the subsequent reactions of DFC is essential for the effective and safe use of ceftiofur in veterinary medicine. The analytical methods outlined, which rely on a derivatization step to a common analyte, are crucial for accurate quantification in various biological matrices, supporting both clinical research and regulatory monitoring. This guide provides a foundational resource for professionals engaged in the study and development of ceftiofur and related antimicrobial agents.

References

- 1. fao.org [fao.org]

- 2. Ceftiofur - Wikipedia [en.wikipedia.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]

- 6. Determination of ceftiofur in bovine plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. actavet.org [actavet.org]

- 8. Pharmacokinetics of ceftiofur in healthy and lipopolysaccharide-induced endotoxemic newborn calves treated with single and combined therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ars.usda.gov [ars.usda.gov]

- 11. In vitro metabolism of ceftiofur in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]

- 13. studenttheses.uu.nl [studenttheses.uu.nl]

- 14. Determination of ceftiofur and its metabolite this compound in bovine serum and milk by ion-paired liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of ceftiofur sodium and ceftiofur crystalline free acid in neonatal foals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Pulmonary pharmacokinetics of this compound acetamide after nebulisation or intramuscular administration of ceftiofur sodium to weanling foals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro activity of ceftiofur and its primary metabolite, this compound, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 20. trace.tennessee.edu [trace.tennessee.edu]

- 21. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of ceftiofur and its this compound-related metabolites in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antibacterial Spectrum of Desfuroylceftiofur

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Desfuroylceftiofur, the primary and microbiologically active metabolite of the third-generation cephalosporin antibiotic, ceftiofur. Ceftiofur is exclusively used in veterinary medicine and is rapidly biotransformed into this compound after administration.[1][2][3] This guide details its mechanism of action, antibacterial spectrum with quantitative data, and the experimental protocols used for its evaluation.

Metabolism of Ceftiofur to this compound

Upon administration, ceftiofur undergoes rapid metabolism in the body.[2][4] The primary metabolic pathway involves the cleavage of the thioester bond, resulting in the formation of this compound (DFC) and furoic acid.[1][2][5] DFC is the major active metabolite that retains the crucial β-lactam ring responsible for its antibacterial activity.[5][6] This conversion is so rapid that unmetabolized ceftiofur is often undetectable in the blood shortly after administration.[2]

Caption: Metabolic pathway of Ceftiofur to its active metabolite, this compound.

Mechanism of Action

Like other β-lactam antibiotics, the antibacterial activity of this compound stems from its ability to inhibit bacterial cell wall synthesis.[2][7] It covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7] Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall. The inhibition of its synthesis leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[7]

Caption: Signaling pathway for this compound's bactericidal action.

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria of veterinary importance.[1][8][9] Its activity is generally equivalent to ceftiofur against Gram-negative organisms.[10] While it can be less active than the parent compound against certain Gram-positive cocci, particularly staphylococci and streptococci, the minimum inhibitory concentrations (MICs) often remain well within clinically achievable levels.[10]

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound

The following table summarizes the in vitro activity of this compound against various veterinary pathogens. Data is presented as the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Gram-Positive Bacteria | ||||

| Streptococcus uberis | 15 | - | 0.5 | [4] |

| Streptococcus dysgalactiae | 15 | - | 0.03 | [4] |

| Streptococcus zooepidemicus | 48 | - | 0.03 | [4] |

| Streptococcus equi | 12 | - | 0.03 | [4] |

| Streptococcus suis | 49 | - | 0.25 | [4] |

| Staphylococcus aureus | 10 | - | 8.0 | [4] |

| Staphylococcus hyicus | 14 | - | 4.0 | [4] |

| Gram-Positive Cocci (General) | 539 (total) | 0.015 - 4 | - | [11][12][13] |

| Gram-Negative Bacteria | ||||

| Actinobacillus pleuropneumoniae | - | - | - | [10] |

| Pasteurella spp. | - | - | - | [10] |

| Haemophilus somnus | - | - | - | [10] |

| Salmonella spp. | - | - | - | [10] |

| Escherichia coli | - | - | - | [10] |

| Gram-Negative (General) | 539 (total) | 0.0078 - 1 | - | [11][12][13] |

Note: For several Gram-negative organisms, studies report equivalent activity to ceftiofur, with MICs within one serial dilution, but do not provide separate tabulated MIC₉₀ values for this compound alone.[10]

Experimental Protocols

The MIC of this compound is typically determined using the broth microdilution method, following the standards set by the Clinical and Laboratory Standards Institute (CLSI).[6][14]

Protocol Outline:

-

Isolate Preparation: Bacterial isolates are grown overnight on an appropriate medium (e.g., blood agar). A single colony is then suspended in a sterile solution (e.g., phosphate-buffered saline) to achieve a standardized turbidity, typically a 0.5 McFarland Standard.[6]

-

Inoculum Dilution: The standardized suspension is further diluted in a suitable broth medium (e.g., Mueller-Hinton broth) to achieve the final target inoculum density for the assay.

-

Antimicrobial Dilution: A serial two-fold dilution of this compound is prepared in microtiter plates.

-

Inoculation: A standardized volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

-

Incubation: The plates are incubated at a specified temperature (e.g., 37°C) for 18-24 hours.[14]

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]

Due to the inherent instability of this compound's reactive thiol group, a derivatization step is required for accurate quantification in biological matrices like plasma, tissue, or milk.[7] This process converts all ceftiofur and its active metabolites into a single, stable compound: this compound acetamide (DCA).[5][6][16]

Analytical Workflow:

-

Sample Preparation: The biological sample (e.g., plasma) is collected.

-

Reduction: A reducing agent, such as dithioerythritol, is added to the sample. This step cleaves disulfide bonds, including those binding this compound to macromolecules, converting all related metabolites back to the free this compound form.[5]

-

Derivatization: Iodoacetamide is added to the mixture. It reacts with the free thiol group of this compound, forming the stable derivative, this compound acetamide (DCA).[5][7][12]

-

Analysis: The resulting DCA concentration is quantified using high-performance liquid chromatography (HPLC) with UV detection or, for higher sensitivity, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[5][16] The measured DCA level is used to calculate the total concentration of ceftiofur and its active metabolites.

References

- 1. fao.org [fao.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Evaluation of ceftiofur–PHBV microparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]

- 5. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]

- 6. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desfuroyl Ceftiofur S-Acetamide | 120882-25-9 | Benchchem [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ceftiofur - Wikipedia [en.wikipedia.org]

- 10. In vitro activity of ceftiofur and its primary metabolite, this compound, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. Desfuroyl Ceftiofur | 120882-22-6 | Benchchem [benchchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 15. idexx.dk [idexx.dk]

- 16. Concentration of ceftiofur metabolites in the plasma and lungs of horses following intramuscular treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Desfuroylceftiofur Resistance in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular and biochemical mechanisms conferring bacterial resistance to desfuroylceftiofur, the active metabolite of the third-generation cephalosporin, ceftiofur. Ceftiofur is a critically important antibiotic in veterinary medicine, and understanding the pathways by which bacteria evade its action is paramount for preserving its efficacy and developing novel therapeutic strategies.[1][2]

Introduction to Ceftiofur and this compound

Ceftiofur is a broad-spectrum, third-generation cephalosporin antibiotic exclusively licensed for veterinary use.[2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[3] Following administration, ceftiofur is rapidly metabolized into this compound, which retains potent antimicrobial activity and is considered the primary active metabolite.[2][4] The rise of bacterial resistance to this class of antibiotics, however, poses a significant threat to animal health and has public health implications due to the potential for cross-resistance and transfer of resistance genes.[1]

Core Mechanisms of this compound Resistance

Bacteria have evolved a sophisticated arsenal of strategies to counteract the effects of this compound. These mechanisms can be broadly categorized into four main types: enzymatic degradation of the antibiotic, modification of the antibiotic's target, reduction of intracellular drug concentration via decreased permeability, and active removal of the drug through efflux pumps.[5]

Enzymatic Degradation by β-Lactamases

The most prevalent and clinically significant mechanism of resistance to third-generation cephalosporins is the production of β-lactamase enzymes.[3] These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive.

-

Extended-Spectrum β-Lactamases (ESBLs): ESBLs are a rapidly evolving group of enzymes capable of inactivating a wide range of penicillins and cephalosporins, including ceftiofur. The most prominent ESBLs conferring ceftiofur resistance belong to the CTX-M family.[6] Studies have frequently identified blaCTX-M genes, such as blaCTX-M-14, blaCTX-M-15, and blaCTX-M-55, in ceftiofur-resistant Escherichia coli isolated from livestock.[7][8] These genes are often located on mobile genetic elements like plasmids, facilitating their rapid dissemination among bacterial populations through horizontal gene transfer.[7][8]

-

AmpC β-Lactamases: AmpC enzymes are another critical group of β-lactamases that can confer resistance to ceftiofur.[3] Unlike many ESBLs, AmpC production can be chromosomally encoded and inducible, or it can be acquired via plasmids. The plasmid-mediated AmpC gene blaCMY-2 is strongly associated with ceftiofur resistance in Salmonella and E. coli.[1][3][9]

Alterations in Penicillin-Binding Proteins (PBPs)

Resistance can also arise from modifications to the drug's primary target, the PBPs.[10] Bacteria can acquire mutations in the genes encoding PBPs, which result in structural changes that lower the binding affinity of β-lactam antibiotics like this compound.[10][11] While the antibiotic may still enter the cell, it can no longer effectively inhibit the crucial cell wall synthesis process. This mechanism is a key driver of β-lactam resistance in both Gram-positive and Gram-negative bacteria.[10][12] For example, specific amino acid substitutions in PBP4 in Enterococcus faecalis and altered PBP2x in Streptococcus pneumoniae have been shown to significantly increase the minimum inhibitory concentrations (MICs) of cephalosporins.[11][13][14]

Reduced Outer Membrane Permeability

Gram-negative bacteria possess an outer membrane that acts as a selective barrier.[15] Hydrophilic antibiotics like this compound traverse this membrane through water-filled channel proteins called porins. Bacteria can develop resistance by reducing the influx of the antibiotic. This is typically achieved through the downregulation of porin gene expression or through mutations that alter the structure of the porin channel, making it less permeable to the drug.[5][16] The loss or modification of major porins, such as OmpF and OmpC in E. coli, has been linked to increased resistance levels to various β-lactams.[16]

Active Efflux Pumps

Efflux pumps are membrane-bound protein complexes that actively transport a wide range of toxic substances, including antibiotics, out of the bacterial cell.[17][18][19] Overexpression of these pumps can prevent this compound from reaching a sufficient intracellular concentration to inhibit its PBP targets.[20][21] While some pumps are substrate-specific, many are multidrug resistance (MDR) pumps, capable of extruding various classes of antibiotics.[17][19] The Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, is a well-characterized example of a tripartite system that plays a significant role in intrinsic and acquired resistance to multiple antimicrobials.[19][21]

Quantitative Data on this compound Resistance

The following tables summarize quantitative data related to this compound resistance, providing a comparative overview of MICs and the prevalence of key resistance genes.

Table 1: Minimum Inhibitory Concentrations (MICs) of Cephalosporins Against Susceptible and Resistant Bacterial Strains

| Bacterial Species | Resistance Mechanism / Genotype | Antibiotic | Susceptible MIC (µg/mL) | Resistant MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | Altered PBP2x | Cefotaxime | 0.015 | 4.0 | [11] |

| Streptococcus pneumoniae | Altered PBP2x | Penicillin | 0.03 | 16.0 | [11] |

| Enterococcus faecalis | Altered PBP4 | Ceftobiprole | ≤ 2.0 | 4.0 - 16.0 | [13][14] |

| E. coli | ESBL (blaCTX-M-55) | Ceftiofur | ≤ 1.0 | > 8.0 | [7] |

| Salmonella spp. | AmpC (blaCMY-2) | Ceftiofur | ≤ 2.0 | ≥ 8.0 | [3] |

Table 2: Prevalence of Key β-Lactamase Genes in Ceftiofur-Resistant E. coli Isolates from Swine

| Gene | Prevalence in Pig Isolates (n=216) | Prevalence in Environment Isolates (n=53) | Reference |

| blaCTX-M-55 | 59.3% | 62.3% | [7] |

| blaCTX-M-15 | 14.8% | 1.9% | [7] |

| blaCTX-M-14 | Not specified | Not specified | [7] |

| blaCMY-2 | 11.1% | 1.9% | [7] |

| blaDHA-1 | 10.2% | Not specified | [7] |

Experimental Protocols

Investigating this compound resistance involves a combination of phenotypic and genotypic methods. Detailed protocols for key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium. The protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][13][14]

-

Prepare Antibiotic Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Prepare Dilution Series: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) on a non-selective agar plate. Standardize the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. A growth control well (no antibiotic) and a sterility control well (no bacteria) must be included.

Phenotypic Detection of ESBLs: Double-Disk Synergy Test (DDST)

This test phenotypically confirms the production of ESBLs by detecting synergy between a β-lactam antibiotic and a β-lactamase inhibitor.[8][10][22]

-

Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test isolate as described for MIC testing.

-

Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.

-

Disk Placement: Place a disk containing amoxicillin-clavulanate (20 µg/10 µg) in the center of the agar plate.[10][22]

-

Cephalosporin Disk Placement: Place disks of third-generation cephalosporins (e.g., cefotaxime 30 µg, ceftazidime 30 µg) on the agar at a distance of 15-20 mm (center to center) from the central amoxicillin-clavulanate disk.[10][23]

-

Incubation: Incubate the plate overnight at 37°C for 18-24 hours.[10]

-

Interpretation: A positive test is indicated by an enhancement or "keyhole" shape of the inhibition zone around one or more of the cephalosporin disks towards the clavulanate-containing disk. This synergy indicates that the clavulanic acid inhibited the ESBL, restoring the activity of the cephalosporin.[8]

Molecular Detection of Resistance Genes: PCR for blaCTX-M

Polymerase Chain Reaction (PCR) is used to amplify and detect the presence of specific resistance genes. This protocol is for the detection of genes in the blaCTX-M group.

-

DNA Extraction: Extract bacterial genomic DNA from a pure overnight culture using a commercial kit or a standard boiling lysis method.[4]

-

Primer Selection: Use primers designed to amplify conserved regions within different blaCTX-M groups.

-

PCR Reaction Mixture (50 µL total volume):

-

25 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

2 µL of Template DNA (approx. 50-100 ng)

-

21 µL of Nuclease-free water

-

-

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 2 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 56°C for 35 seconds

-

Extension: 72°C for 35 seconds

-

-

Final Extension: 72°C for 7 minutes

-

-

Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size (e.g., ~415 bp for Group 1) indicates a positive result for the targeted blaCTX-M gene group.[2]

Visualizations of Resistance Mechanisms and Workflows

The following diagrams illustrate the core concepts of this compound resistance and the experimental approaches used for its investigation.

Caption: Core mechanisms of bacterial resistance to this compound (DFC).

Caption: Experimental workflow for investigating this compound resistance.

References

- 1. qRT-PCR gene expression analysis. [bio-protocol.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 8. liofilchem.com [liofilchem.com]

- 9. PCR Classification of CTX-M-Type β-Lactamase Genes Identified in Clinically Isolated Gram-Negative Bacilli in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3.3. ESBL Detection by Double Disk Synergy Test [bio-protocol.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. pulsenetinternational.org [pulsenetinternational.org]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. PFGE | PulseNet International [pulsenetinternational.org]

- 16. Evaluation of Pulsed-Field Gel Electrophoresis as a Tool for Determining the Degree of Genetic Relatedness between Strains of Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Standardization of pulsed-field gel electrophoresis protocols for the subtyping of Escherichia coli O157:H7, Salmonella, and Shigella for PulseNet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journals.asm.org [journals.asm.org]

- 21. journals.plos.org [journals.plos.org]

- 22. Phenotypic cofirmatory disc diffusion test (PCDDT), double disc synergy test (DDST), E-test OS diagnostic tool for detection of extended spectrum beta lactamase (ESΒL) producing Uropathogens - MedCrave online [medcraveonline.com]

- 23. Modified Double Disc Synergy Test to Detect ESBL Production in Urinary Isolates of Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Desfuroylceftiofur in Plasma

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic exclusively used in veterinary medicine to treat various bacterial infections in livestock. Following administration, ceftiofur is rapidly metabolized to desfuroylceftiofur, its primary and microbiologically active metabolite. Monitoring the concentration of this compound in plasma is crucial for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy and safety. This application note details a simple, rapid, and reliable high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of this compound in plasma samples. The method involves a straightforward protein precipitation step for sample clean-up, followed by chromatographic separation on a C18 column.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Perchloric acid

-

Sodium acetate

-

Acetic acid

-

Water (HPLC grade or equivalent)

-

Blank plasma from the target species

2. Instrumentation

-

HPLC system equipped with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

3. Preparation of Solutions

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1 M sodium acetate buffer (pH 4.5) and acetonitrile (80:20, v/v) is commonly used. The pH of the acetate buffer should be adjusted with acetic acid. All solvents should be filtered through a 0.45 µm filter and degassed prior to use.

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL. This solution should be stored at 2-8°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

-

Pipette 500 µL of plasma sample into a microcentrifuge tube.

-

Add 1 mL of cold acetonitrile or 500 µL of 10% perchloric acid to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Inject a 20 µL aliquot of the supernatant into the HPLC system for analysis.

5. Chromatographic Conditions

The separation and quantification are performed using the parameters outlined in the table below.

Data and Results

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | 0.1 M Sodium Acetate Buffer (pH 4.5) : Acetonitrile (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 266 nm |

| Run Time | Approximately 10 minutes |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (Recovery) | 92% - 105% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

Workflow and Method Validation

Caption: Workflow for this compound Quantification in Plasma.

Caption: Key Parameters for HPLC Method Validation.

Conclusion

The described HPLC-UV method provides a reliable and efficient means for quantifying this compound in plasma. The simple protein precipitation protocol allows for rapid sample processing, making it suitable for high-throughput analysis in pharmacokinetic and residue monitoring studies. The method demonstrates excellent linearity, accuracy, and precision within the validated concentration range, meeting the typical requirements for bioanalytical method validation.

Application Note & Protocol: Quantitative Analysis of Desfuroylceftiofur in Animal Tissues by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in cattle and swine.[1] Following administration, ceftiofur is rapidly metabolized to its primary active metabolite, desfuroylceftiofur.[2][3] This metabolite retains the β-lactam structure essential for antimicrobial activity.[3] Due to the rapid conversion, this compound and its conjugates are the target analytes for monitoring ceftiofur residues in animal tissues.[1][4]

Regulatory bodies worldwide have established maximum residue limits (MRLs) for ceftiofur and its metabolites in edible tissues. Accurate and sensitive analytical methods are therefore crucial for food safety and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of this compound in complex biological matrices due to its high selectivity and sensitivity.[5][6]

This application note provides a detailed protocol for the extraction, derivatization, and LC-MS/MS analysis of this compound in various animal tissues, including kidney, liver, and muscle. The method involves the cleavage of this compound conjugates to a single, stable derivative, this compound acetamide, for accurate quantification.[4][7]

Metabolic Pathway of Ceftiofur

Ceftiofur undergoes rapid metabolism in animals. The initial step involves the hydrolysis of the thioester bond, forming the unstable metabolite this compound (DFC).[2] DFC is highly reactive and can form conjugates with endogenous molecules such as cysteine, resulting in this compound cysteine disulfide (DCCD).[7] For analytical purposes, all ceftiofur and its this compound-related metabolites are converted to a single, stable derivative, this compound acetamide (DCA), through a two-step derivatization process.[4][7]

Metabolic and Derivatization Pathway of Ceftiofur.

Experimental Protocols

This section details the methodology for the analysis of this compound in bovine kidney, liver, and muscle tissues.

Materials and Reagents

-

Ceftiofur Hydrochloride (analytical standard)

-

This compound (analytical standard)

-

Dithiothreitol (DTT) or Dithioerythritol (DTE)

-

Iodoacetamide

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Phosphate buffer (0.1 M, pH 8.7)

-

Ammonium acetate

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Ultrapure water

Sample Preparation Workflow

The sample preparation procedure involves extraction, protein precipitation (for liver and muscle), SPE cleanup, and derivatization.

General Sample Preparation Workflow.

Detailed Procedure

1. Tissue Extraction

-

For Kidney: Homogenize 2 g of tissue with 8 mL of phosphate buffer.[5][6]

-

For Liver and Muscle: Homogenize 2 g of tissue with 8 mL of phosphate buffer.[5][6]

2. Protein Precipitation (for Liver and Muscle only)

-

To the homogenate from liver or muscle, add 16 mL of acetonitrile and 10 mL of hexane.[5][6]

-

Vortex thoroughly and centrifuge.

-

Discard the upper hexane layer and the protein pellet. Collect the aqueous acetonitrile layer.

3. Solid-Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the extraction (kidney) or protein precipitation (liver/muscle) step onto the cartridge.[8]

-

Wash the cartridge with 0.1 M ammonium acetate.[8]

4. Derivatization

-

Reduction: Add a solution of dithiothreitol (DTE) or dithiothreitol (DTT) in a suitable buffer to the SPE cartridge to cleave the disulfide bonds of this compound conjugates. Incubate under nitrogen at 50°C for 15 minutes.[7][8] This step releases the free thiol group of this compound.

-

Alkylation: Add a solution of iodoacetamide in 0.1 M ammonium acetate to the cartridge and allow it to react in the dark for 30 minutes.[7][8] This step forms the stable this compound acetamide (DCA).

5. Elution and Final Preparation

-

Elute the DCA from the SPE cartridge with methanol.[8]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

| Parameter | Typical Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[9] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient program to separate the analyte from matrix interferences. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| MS System | Triple quadrupole mass spectrometer[9] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |

| MRM Transitions | Precursor ion [M+H]⁺ for DCA (m/z 487.2) and its corresponding product ions.[9] A deuterated internal standard (DCA-d3, m/z 490.2) is recommended.[9] |

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of this compound (as DCA) in bovine tissues.[5][6]

| Tissue | Accuracy (%) | Coefficient of Variation (%) |

| Kidney | 97 - 107 | 3.4 - 11.0 |

| Liver | 97 - 107 | 3.4 - 11.0 |

| Muscle | 97 - 107 | 3.4 - 11.0 |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of this compound in various animal tissues. The sample preparation protocol, involving extraction, cleanup, and a robust derivatization step, ensures the accurate measurement of total ceftiofur residues. This method is suitable for use in regulatory monitoring programs and pharmacokinetic studies.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]

- 3. actavet.org [actavet.org]

- 4. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of ceftiofur metabolite this compound cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Desfuroyl Ceftiofur S-Acetamide | 120882-25-9 | Benchchem [benchchem.com]

- 8. Liquid chromatographic determination of this compound metabolite of ceftiofur as residue in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Desfuroylceftiofur

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. Its primary metabolite, Desfuroylceftiofur, is often the target analyte for residue analysis in various biological matrices. Due to the complexity of these matrices, a robust sample cleanup method is essential to ensure accurate and reliable quantification, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction (SPE) is a widely adopted technique for the effective cleanup of this compound and its derivatives.

These application notes provide detailed protocols for the SPE cleanup of this compound from various biological samples. The protocols often involve a derivatization step to form the more stable this compound Acetamide (DCA) prior to SPE.

Experimental Protocols

Protocol 1: SPE Cleanup of this compound Acetamide (DCA) from Animal Tissues (Kidney, Liver, Muscle)

This protocol is adapted from methods for the analysis of ceftiofur residues in animal tissues.[1][2]

1. Sample Homogenization and Extraction:

-

Weigh 1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of phosphate buffer. For liver and muscle tissues, a subsequent extraction with acetonitrile and hexane may be employed to remove fats and proteins.[1][2]

2. Derivatization to this compound Acetamide (DCA):

-

To measure total ceftiofur residues, a hydrolysis step is performed to convert all related metabolites to this compound.[3][4] This is achieved by adding a solution of dithioerythritol (DTE) and incubating the mixture.[5]

-

Following hydrolysis, iodoacetamide is added to the sample to derivatize the unstable this compound to the stable this compound Acetamide (DCA).[3][4][5][6]

3. Solid-Phase Extraction (SPE) Cleanup:

-

SPE Cartridge: C18 or Oasis HLB (hydrophilic-lipophilic balanced) cartridges are commonly used.[4][6][7]

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Loading: Acidify the sample extract before loading it onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[5]

-

Washing:

-

Elution: Elute the DCA from the cartridge with an appropriate volume of a suitable organic solvent, such as methanol or acetonitrile.

4. Final Preparation:

-

The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: SPE Cleanup of this compound Acetamide (DCA) from Porcine Feces

This protocol is based on a validated method for determining ceftiofur residues in porcine feces.[7]

1. Sample Preparation and Extraction:

-

Weigh 0.5 g of feces into a centrifuge tube.

-

To prevent degradation of β-lactam rings, 500 µL of an 8 µg/mL tazobactam solution can be added.[7]

-

Add 1.5 mL of a 1% (v/v) formic acid in acetonitrile-water (50:50, v/v) solution for extraction.[7]

2. Derivatization:

-

For the determination of total ceftiofur metabolites, a hydrolysis step with dithioerythritol (DTE) is performed to yield this compound.[7]

-

An excess of iodoacetamide solution (e.g., 3.2 mL per 0.5 g of feces) is then added to derivatize this compound to DCA.[7]

3. Solid-Phase Extraction (SPE) Cleanup:

-

SPE Cartridge: Oasis PRiME HLB columns (60 mg, 3 mL) have shown good results for this matrix.[7]

-

Conditioning: Condition the cartridge with methanol followed by water.

-

Loading: Load the supernatant from the centrifuged sample extract onto the SPE cartridge.

-

Washing: Wash the cartridge with a suitable aqueous solution to remove matrix components.

-

Elution: Elute the DCA with an organic solvent.

4. Final Preparation:

-

The eluate is filtered through a PVDF syringe filter prior to LC-MS/MS analysis.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the analysis of this compound and its derivatives.

| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |

| This compound Cysteine Disulfide (DCCD) | Bovine Kidney | Not Specified | 97 - 107 | Not Reported | Not Reported | [1][2] |

| This compound Cysteine Disulfide (DCCD) | Bovine Liver | Not Specified | 97 - 107 | Not Reported | Not Reported | [1][2] |

| This compound Cysteine Disulfide (DCCD) | Bovine Muscle | Not Specified | 97 - 107 | Not Reported | Not Reported | [1][2] |

| Ceftiofur (as DCA) | Eel | Oasis HLB | 80.6 - 105 | Not Reported | 0.002 mg/kg | [4] |

| Ceftiofur (as DCA) | Flatfish | Oasis HLB | 80.6 - 105 | Not Reported | 0.002 mg/kg | [4] |

| Ceftiofur (as DCA) | Shrimp | Oasis HLB | 80.6 - 105 | Not Reported | 0.002 mg/kg | [4] |

| Ceftiofur | Bovine Milk | Silica-anchored Ionic Liquid | 73.4 - 111.3 | 0.1 µg/L | 0.7 µg/L | [8] |

Visualizations

The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound.

Caption: SPE workflow for this compound cleanup in animal tissues.

Caption: SPE workflow for this compound cleanup in porcine feces.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of ceftiofur metabolite this compound cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nucleus.iaea.org [nucleus.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Online fully automated SPE-HPLC-MS/MS determination of ceftiofur in bovine milk samples employing a silica-anchored ionic liquid as sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Desfuroylceftiofur HPLC Separation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) separation of desfuroylceftiofur, a key active metabolite of the veterinary cephalosporin antibiotic, ceftiofur.

Introduction

Ceftiofur is a third-generation cephalosporin widely used in veterinary medicine. Following administration, it is rapidly metabolized to this compound, which possesses the majority of the antimicrobial activity. Accurate quantification of this compound and its related metabolites in various biological matrices is crucial for pharmacokinetic, residue, and drug development studies. Due to the reactive nature of the thiol group in this compound, analytical methods often involve a derivatization step to form the more stable this compound acetamide (DFCA) prior to HPLC analysis.[1][2] This document outlines various mobile phase compositions and a comprehensive protocol for the HPLC analysis of this compound.

Data Presentation: Mobile Phase Compositions for this compound HPLC Separation

The following tables summarize various mobile phase compositions and chromatographic conditions reported for the HPLC analysis of this compound and its derivatives.

Table 1: Gradient Elution Methods

| Mobile Phase A | Mobile Phase B | Gradient Program | Stationary Phase | Flow Rate (mL/min) | Detection | Reference |

| 0.1% (v/v) Formic acid and 2 mM Ammonium Formate in H₂O | 0.1% (v/v) Formic acid in Acetonitrile | Not specified | Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 3.5 µm) | 0.4 | MS/MS | [3] |

| 0.005% (v/v) Formic acid in H₂O | Acetonitrile | Not specified | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | 0.3 | UPLC-MS/MS | [3] |

| 0.1% Trifluoroacetic acid (TFA) in Water | 0.1% TFA in Acetonitrile | Start with 90% A, linear gradient to 75% A over 25 min, then back to initial conditions over 3 min. | Symmetry C18 (250 mm x 4.6 mm, 5 µm) | 1.0 | UV (265 nm) | [4][5] |

| 0.01M Ammonium acetate (pH 5) | Methanol-Water (60:40) | Programmed to 29% B in 25 min | C8 | 1.0 | UV (254 nm) | [6] |

| 0.1% Trifluoroacetic acid in Water | Acetonitrile | Not specified | PLRP-S polymeric column (100 Å, 5 µm) | 0.4 | UV (266 nm) | [7] |

Table 2: Isocratic Elution Methods

| Mobile Phase Composition | Ratio (v/v) | Stationary Phase | Flow Rate (mL/min) | Detection | Reference |

| 0.025 M Sodium dihydrogen phosphate (pH 7) and Acetonitrile | 34:66 | C18 | 1.0 | UV (310 nm) | [7][8] |

| Acetonitrile and Phosphate buffer (pH 6) | 25:75 | Phenomix C18 (150 mm x 4.5 mm, 5 µm) | 1.0 | UV (292 nm) | [9] |

| Acetonitrile-Water | 50:50 | Kinetex C18 | 1.0 | UV (254 nm) | [10] |

Experimental Protocol

This protocol describes a common method for the analysis of this compound in biological matrices, involving a derivatization step to form this compound acetamide (DFCA).

1. Materials and Reagents

-

This compound standard

-

Ceftiofur standard (for preparation of DFCA standard)

-

Dithioerythritol (DTE)

-

Iodoacetamide

-

Boric acid buffer (Borate buffer)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (as required for mobile phase)

-

Ammonium acetate or Sodium dihydrogen phosphate (as required for mobile phase)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Preparation

-

This compound Acetamide (DFCA) Stock Solution: As pure DFCA standards are not always commercially available, a stock solution is typically prepared by derivatizing a known concentration of a ceftiofur standard.

-

Working Standards: Prepare a series of working standard solutions by diluting the DFCA stock solution with the mobile phase to create a calibration curve (e.g., 0.1 - 100 µg/mL).[4][5]

3. Sample Preparation (Derivatization)

This procedure converts ceftiofur and all its this compound metabolites to this compound acetamide.[4]

-

To 100 µL of plasma sample, add an internal standard if used.

-

Add 7 mL of 0.4% dithioerythritol in borate buffer.[4]

-

Incubate the mixture in a 50°C water bath for 15 minutes to cleave any disulfide bonds.[4][6]

-

Cool the tubes to room temperature.

-

Add 1.5 mL of iodoacetamide solution to derivatize the free thiol group of this compound to the stable acetamide form.[4] Allow the reaction to proceed in the dark for 30 minutes.[6]

4. Solid Phase Extraction (SPE) Cleanup

-

Pre-condition an Oasis HLB extraction column.[4]

-

Pass the derivatized solution through the SPE column.

-

Wash the column to remove interferences (e.g., with 0.1M ammonium acetate).[6]

-

Elute the DFCA from the column with a suitable solvent (e.g., methanol or 5% glacial acetic acid in methanol).[4][6]

-

Evaporate the eluate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL) and vortex.[4]

5. HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a UV or MS/MS detector.

-

Column: A reversed-phase C18 or C8 column is commonly used.[4][6]

-

Mobile Phase: Prepare the desired mobile phase from the tables above. Degas the mobile phase before use.

-

Injection Volume: Inject an appropriate volume of the reconstituted sample and standards (e.g., 50 µL).[4]

-

Flow Rate: Set the flow rate as specified in the chosen method (typically 0.4 - 1.0 mL/min).[4][6][7]

-

Detection: Set the detector to the appropriate wavelength (e.g., 265 nm for UV) or configure the MS/MS parameters for the detection of DFCA.[4][5]

-

Data Analysis: Quantify the amount of DFCA in the samples by comparing the peak areas to the calibration curve generated from the standards.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Desfuroyl Ceftiofur S-Acetamide | 120882-25-9 | Benchchem [benchchem.com]

- 3. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trace.tennessee.edu [trace.tennessee.edu]

- 5. trace.tennessee.edu [trace.tennessee.edu]

- 6. Liquid chromatographic determination of this compound metabolite of ceftiofur as residue in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. repository.najah.edu [repository.najah.edu]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for UV Detection of Desfuroylceftiofur Acetamide

These application notes provide detailed protocols for the quantitative analysis of Desfuroylceftiofur acetamide (DCA) using High-Performance Liquid Chromatography (HPLC) with UV detection. DCA is a stable derivative of ceftiofur and its metabolites, serving as a crucial analytical marker for monitoring ceftiofur residues in various biological matrices.

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine.[1] It is rapidly metabolized in animals to this compound (DFC), which is the primary active metabolite.[2] For analytical purposes, ceftiofur and its DFC-containing metabolites are often converted to a more stable derivative, this compound acetamide (DCA), through a derivatization process. This allows for accurate and reproducible quantification of total ceftiofur-related residues. The primary method for this analysis is HPLC with UV detection, with common detection wavelengths being 254 nm and 265 nm.[1][3][4][5]

UV Detection Wavelength

The selection of the UV detection wavelength is critical for achieving optimal sensitivity and specificity in HPLC analysis. For this compound acetamide, several wavelengths have been reported in the literature, with the most common being in the range of 254 nm to 266 nm.

-

265 nm: This wavelength is frequently used for the quantification of DCA and has been shown to provide good sensitivity in various studies.[1][2]

-

254 nm: Another commonly employed wavelength for the UV detection of DCA, particularly in residue analysis.[3][4][5]

-

264 nm: Reported as the maximum absorption wavelength (λmax) for DCA.[6]

-

266 nm: Also utilized for UV detection in HPLC methods for ceftiofur and its metabolites.[7]

The choice of wavelength can depend on the specific HPLC system, the mobile phase composition, and the matrix of the sample being analyzed. It is recommended to perform a UV scan of a DCA standard to determine the optimal wavelength for a specific analytical setup.

Quantitative Data Summary

The following tables summarize the quantitative data from various HPLC-UV methods for the determination of this compound acetamide.

Table 1: HPLC Method Parameters for DCA Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |